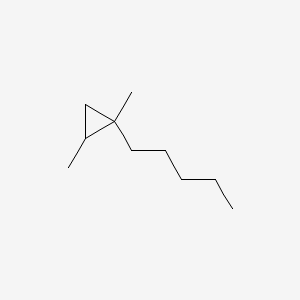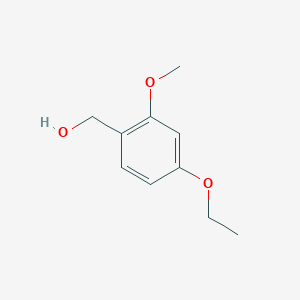
(4-Ethoxy-2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-2-methoxyphenyl)methanol is an organic compound with the molecular formula C10H14O3 It is a derivative of phenol, featuring both ethoxy and methoxy substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, 4-ethoxy-2-methoxybenzaldehyde can be reduced using sodium borohydride (NaBH4) in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction reactions using catalytic hydrogenation. This process employs hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde or ketone precursor to the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxy-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: 4-Ethoxy-2-methoxybenzaldehyde or 4-Ethoxy-2-methoxyacetophenone.
Reduction: 4-Ethoxy-2-methoxyphenylethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4-Ethoxy-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (4-Ethoxy-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of both ethoxy and methoxy groups can influence its reactivity and binding affinity to various proteins and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)methanol: Lacks the ethoxy group, making it less hydrophobic.
(4-Ethoxyphenyl)methanol: Lacks the methoxy group, affecting its electron-donating properties.
(4-Ethoxy-2-hydroxyphenyl)methanol: Has a hydroxyl group instead of a methoxy group, altering its hydrogen-bonding capabilities.
Uniqueness
(4-Ethoxy-2-methoxyphenyl)methanol is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical properties and reactivity. These substituents can enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(4-ethoxy-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)10(6-9)12-2/h4-6,11H,3,7H2,1-2H3 |
Clé InChI |
GQEQVURUDDYBFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
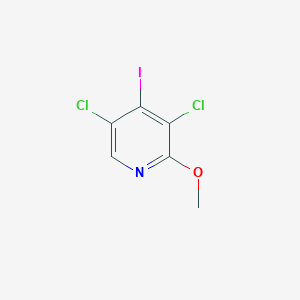


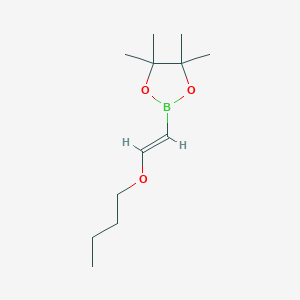


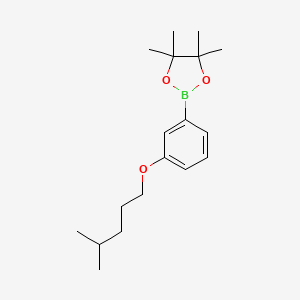
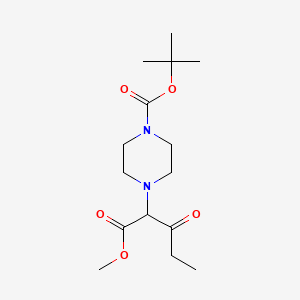
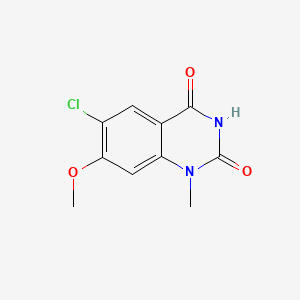
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
